Cas no 332053-22-2 (<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acet amide)

2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide is a specialized organic compound featuring a pyridine core substituted with cyano, phenyl, and p-tolyl groups, along with a thioether-linked acetamide moiety terminating in a 3-nitrophenyl group. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing (cyano, nitro) and electron-donating (tolyl) groups may confer tunable reactivity for further functionalization. Its rigid aromatic framework and polar functional groups could enhance binding affinity in target interactions. The compound’s synthetic versatility and structural complexity make it a candidate for exploratory studies in medicinal chemistry or material science applications.
<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acet amide structure
332053-22-2 structure
Product Name:<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acet amide
CAS No:332053-22-2
MF:C27H20N4O3S
MW:480.537704467773
CID:3068681
PubChem ID:3121067
Update Time:2025-05-19

<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acet amide Chemical and Physical Properties

Names and Identifiers

    • <br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acet amide
    • 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
    • 332053-22-2
    • 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
    • 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide
    • AKOS000566791
    • MDL: MFCD01326084
    • Inchi: 1S/C27H20N4O3S/c1-18-10-12-20(13-11-18)25-15-23(19-6-3-2-4-7-19)24(16-28)27(30-25)35-17-26(32)29-21-8-5-9-22(14-21)31(33)34/h2-15H,17H2,1H3,(H,29,32)
    • InChI Key: OBZNVDIMMYQUTO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC([N+]([O-])=O)=C1)(=O)CSC1=NC(C2=CC=C(C)C=C2)=CC(C2=CC=CC=C2)=C1C#N

Computed Properties

  • Exact Mass: 480.12561169Da
  • Monoisotopic Mass: 480.12561169Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 766
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 137Ų

<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acet amide Pricemore >>

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Additional information on <br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acet amide

Introduction to 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide (CAS No. 332053-22-2)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecular structure offering unique properties that can be harnessed for therapeutic applications. One such compound, 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide, identified by its CAS number CAS No. 332053-22-2, has garnered significant attention in recent years due to its promising biological activities and structural characteristics. This introduction aims to provide a comprehensive overview of the compound, highlighting its chemical composition, potential applications, and the latest research findings that underscore its significance in the field of medicinal chemistry.

The molecular structure of 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide is characterized by a pyridine core substituted with various functional groups. The presence of a cyano group at the 3-position, a phenyl ring at the 4-position, and a p-tolyl group at the 6-position contributes to its unique electronic and steric properties. Additionally, the compound features a sulfanyl group linked to the pyridine ring and an acetamide moiety attached to the nitrogen atom. This intricate arrangement of substituents not only influences the compound's solubility and bioavailability but also modulates its interaction with biological targets.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The pyridine scaffold in 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide exhibits structural similarity to known kinase inhibitors, making it a potential candidate for further exploration in oncology research. Studies have demonstrated that pyridine-based compounds can effectively disrupt signaling pathways critical for tumor growth and metastasis. The nitro group at the 3-position of the phenyl ring enhances electrophilicity, facilitating interactions with nucleophilic residues on target proteins.

One of the most compelling aspects of this compound is its ability to inhibit specific enzymes that are overexpressed in certain types of cancer. For instance, research has shown that derivatives of pyridine sulfonamides can exhibit potent activity against tyrosine kinases, which are often implicated in aberrant signaling cascades within cancer cells. The sulfanyl group in 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide serves as a key pharmacophore, enabling selective binding to target enzymes while minimizing off-target effects. This selectivity is crucial for developing drugs with improved therapeutic profiles.

Beyond its potential applications in oncology, 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide has shown promise in other therapeutic areas as well. For example, preliminary studies have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The ability of pyridine-based molecules to interact with transcription factors and nuclear receptors further broadens their therapeutic potential. These findings highlight the versatility of such compounds in addressing multiple disease mechanisms.

The synthesis of 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors, followed by functional group transformations such as cyanation and nitration. Advances in synthetic methodologies have enabled more efficient and scalable production processes for complex molecules like this one. The use of catalytic systems has also improved reaction efficiency while reducing environmental impact.

In conclusion, 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-y lsulfanyl)-N-(3-nitro-ph enyl)-acetamide (CAS No. 332053 -22 -2) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its potential applications in oncology, inflammation management, and other therapeutic areas make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future treatments.

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